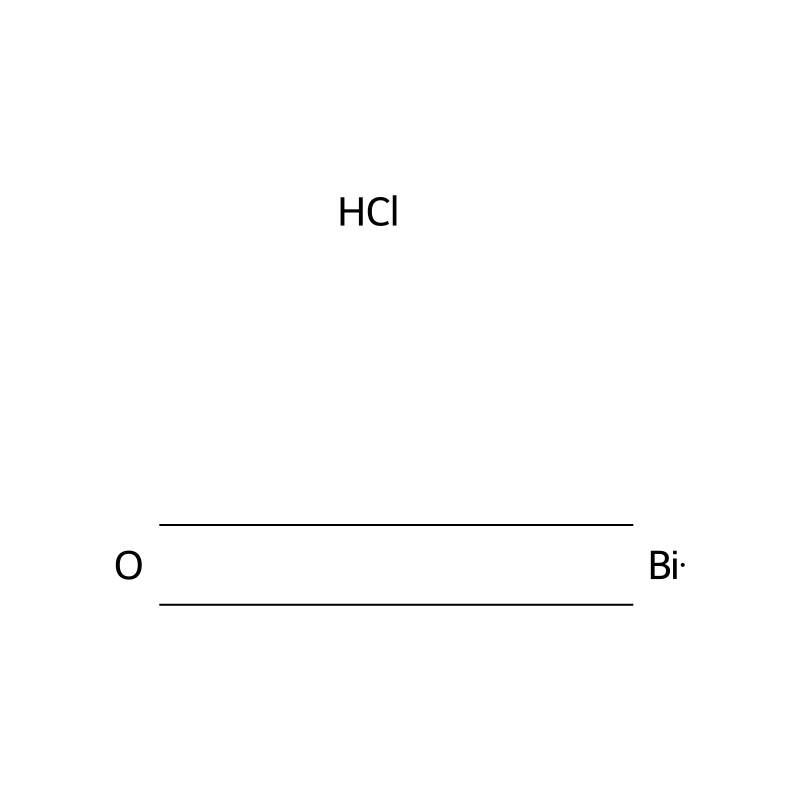Bismuth oxychloride

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Photocatalysis and Environmental Remediation
Bismuth oxychloride exhibits photocatalytic activity, meaning it can use light to drive chemical reactions. When exposed to light, BiOCl can generate reactive oxygen species (ROS) such as hydroxyl radicals. These ROS are powerful oxidants that can degrade various organic pollutants and environmental contaminants, making BiOCl a promising material for wastewater treatment and air purification [].
Biosensing and Biomedicine
The unique properties of BiOCl nanoparticles, including their large surface area, tunable bandgap, and biocompatibility, make them attractive candidates for various biosensing and biomedical applications. Researchers are exploring their potential use in:
- Drug delivery: BiOCl nanoparticles can be used to encapsulate and deliver drugs to specific targets in the body [].
- Bioimaging: BiOCl nanoparticles can be modified with targeting molecules to enable them to bind to specific cells or tissues, allowing for their visualization in various imaging techniques [].
- Antibacterial activity: Studies suggest that BiOCl nanoparticles exhibit antibacterial properties against various bacterial strains, making them potentially useful for developing new antimicrobial agents [].
Other Research Areas
Beyond the above-mentioned applications, BiOCl is also being investigated for its potential use in:
Bismuth oxychloride, with the chemical formula BiOCl, is a white crystalline solid that consists of bismuth, oxygen, and chlorine. It is known for its pearlescent appearance and is often used in cosmetics and pharmaceuticals due to its low toxicity and stability. The compound exists in equilibrium with bismuth(III) chloride in solution, which can be demonstrated through reversible reactions where bismuth oxychloride precipitates out of solution upon dilution with water .
Bismuth oxychloride can be synthesized through various methods:
- Solid-Phase Reaction: A room temperature method involves mixing oxygen-containing bismuth salts (like bismuth trinitrate) with sodium chloride. This process is efficient and environmentally friendly as it does not require heating or the use of organic solvents .
- Solvothermal Method: This method allows for the controlled synthesis of bismuth oxychloride under specific conditions to enhance its catalytic properties .
Bismuth oxychloride has a wide range of applications across different fields:
- Cosmetics: Due to its pearlescent properties, it is widely used as a pigment in cosmetics such as foundations and skin creams .
- Catalysis: It serves as an effective catalyst in organic reactions, such as aldol condensation reactions, due to its unique chemical properties and low toxicity .
- Pharmaceuticals: Used in formulations for treating gastrointestinal disorders, it helps protect the stomach lining and reduce inflammation .
Studies have shown that bismuth oxychloride interacts effectively with various substrates in catalysis. For instance, it has been successfully utilized in aldol condensation reactions where it acts as a heterogeneous catalyst, demonstrating significant efficiency and reusability without loss of activity over multiple cycles .
Bismuth oxychloride shares similarities with other compounds but maintains unique properties that set it apart. Here are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Bismuth(III) Chloride | BiCl₃ | Soluble in water; used in similar applications but more reactive. |
| Bismuth(III) Oxide | Bi₂O₃ | More stable; used primarily in ceramics and electronics. |
| Lead Oxychloride | PbOCl | Similar structure but more toxic; used less frequently in cosmetics. |
Bismuth oxychloride's low toxicity and stability make it particularly suitable for cosmetic applications compared to lead compounds.
Physical Description
Other Solid
White odorless solid; [CAMEO] Insoluble; [MSDSonline]
Color Additive Status
FDA Color Additive Status for DRUG use
Array
FDA Color Additive Status for COSMETIC use
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 256 of 305 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 305 companies with hazard statement code(s):;
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Bismuth oxychloride
Use Classification
General Manufacturing Information
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Plastics Material and Resin Manufacturing
Bismuthine, chlorooxo-: ACTIVE








